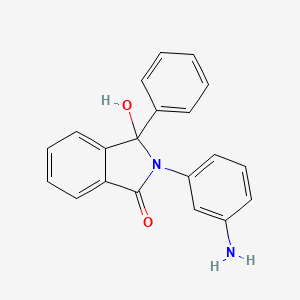
2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one is a complex organic compound with significant potential in various scientific fields. This compound features an isoindolone core, which is a bicyclic structure consisting of a benzene ring fused to a lactam ring. The presence of both amino and hydroxy functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-aminobenzaldehyde with phthalic anhydride, followed by cyclization and subsequent reduction steps. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used, such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Acyl chlorides, sulfonyl chlorides, and halogenating agents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides, sulfonamides, or halogenated derivatives.
Scientific Research Applications
2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-Aminophenyl)isoindolin-1-one: Lacks the hydroxy group, which may affect its reactivity and applications.
3-Hydroxy-3-phenylisoindolin-1-one:
2-(3-Hydroxyphenyl)-3-phenylisoindolin-1-one: Has a hydroxy group on the phenyl ring instead of the isoindolone core, leading to different reactivity and applications.
Uniqueness: 2-(3-Aminophenyl)-3-hydroxy-3-phenylisoindol-1-one is unique due to the presence of both amino and hydroxy functional groups, which provide versatility in chemical reactions and potential applications. Its isoindolone core also contributes to its distinct structural and chemical properties, making it a valuable compound in various scientific fields.
Properties
CAS No. |
3532-65-8 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(3-aminophenyl)-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C20H16N2O2/c21-15-9-6-10-16(13-15)22-19(23)17-11-4-5-12-18(17)20(22,24)14-7-2-1-3-8-14/h1-13,24H,21H2 |
InChI Key |
VOGFOUJTROVQCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14164731.png)
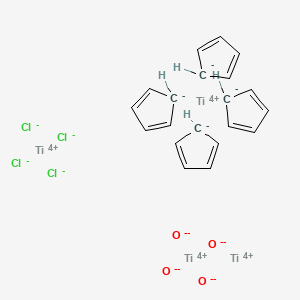
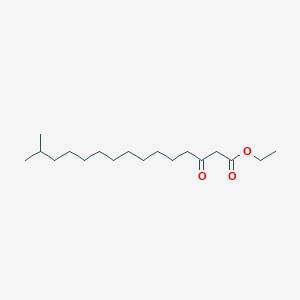

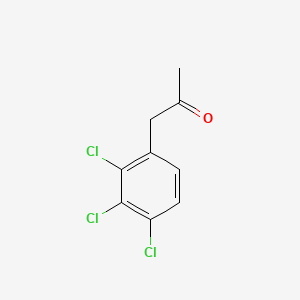

![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)
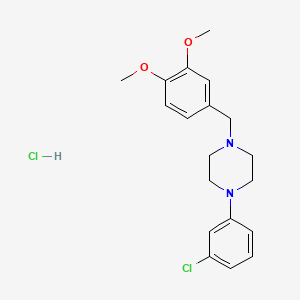

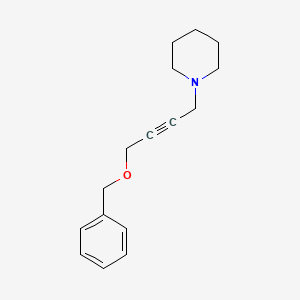
![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)
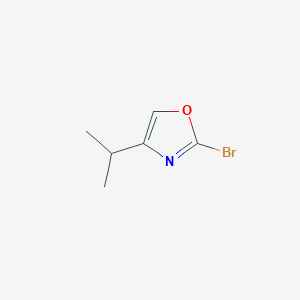

![2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B14164823.png)
